molecular formula C9H7Cl2N3 B1649260 5-(3,5-dichlorophenyl)-1H-pyrazol-3-amine CAS No. 766520-00-7

5-(3,5-dichlorophenyl)-1H-pyrazol-3-amine

Cat. No. B1649260
M. Wt: 228.07 g/mol
InChI Key: ARQPOUUYHJOGFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-(3,5-dichlorophenyl)-1H-pyrazol-3-amine” is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms . The 3,5-dichlorophenyl group suggests the presence of a phenyl ring with two chlorine substitutions at the 3rd and 5th positions .


Synthesis Analysis

While specific synthesis methods for “5-(3,5-dichlorophenyl)-1H-pyrazol-3-amine” were not found, related compounds such as N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine have been synthesized and studied for their biological activity .

Scientific Research Applications

Synthesis of Pyrazole Derivatives

One significant application involves the synthesis of pyrazole derivatives through one-pot reactions, offering a pathway to various chemical structures. For instance, a study detailed the synthesis of fully substituted pyrazolo[3,4-b]pyridine-5-carboxamide derivatives via a one-pot four-component reaction, demonstrating the compound's utility in creating complex molecules under mild conditions (Shaabani et al., 2009). Additionally, the synthesis of functionalized thiophene-based pyrazole amides explored structural features through computational applications, showcasing the compound's relevance in producing materials with potential nonlinear optical properties (Kanwal et al., 2022).

Biological Activity and Chemosensing

The compound's derivatives have been explored for their biological activities and potential applications in chemosensing. A notable study synthesized a novel diarylethene with a 3-(4-methylphenyl)-1H-pyrazol-5-amine Schiff base group, revealing its excellent fluorescence sensing ability for Al3+ and Zn2+, which could be utilized in detecting these ions in water samples (Gao et al., 2018).

Antimicrobial and Anticancer Properties

Further research has delved into the antimicrobial and anticancer properties of pyrazole derivatives. For example, novel 6-amino triazolo-thiadiazoles integrated with benzofuran and pyrazole moieties were synthesized, showing promising antimicrobial activities (Idrees et al., 2019). Similarly, novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives demonstrated potential against A549 lung cancer cells, highlighting the compound's relevance in developing new therapeutic agents (Zhang et al., 2008).

properties

IUPAC Name

5-(3,5-dichlorophenyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3/c10-6-1-5(2-7(11)3-6)8-4-9(12)14-13-8/h1-4H,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQPOUUYHJOGFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C2=CC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,5-dichlorophenyl)-1H-pyrazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 3
5-(3,5-dichlorophenyl)-1H-pyrazol-3-amine

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